molecular formula C12H11F5O2S2 B12311852 Perfluorophenyl 4-(methyldisulfanyl)pentanoate

Perfluorophenyl 4-(methyldisulfanyl)pentanoate

Cat. No.: B12311852
M. Wt: 346.3 g/mol
InChI Key: WGOUABRGQHJWCP-UHFFFAOYSA-N
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Description

Perfluorophenyl 4-(methyldisulfanyl)pentanoate is a fluorinated organic compound known for its unique chemical properties. The presence of the perfluorophenyl group imparts significant stability and reactivity to the molecule, making it valuable in various scientific and industrial applications. This compound is characterized by its high electronegativity and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 4-(methyldisulfanyl)pentanoate typically involves the thiolation of trimethyl(perfluorophenyl)silanes and thiosulfonates. This reaction is catalyzed by the organic superbase t-Bu-P4, which facilitates the formation of the perfluorophenyl-sulfur bond under mild, metal-free conditions. Yields of up to 97% have been reported using this method .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl 4-(methyldisulfanyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Perfluorophenyl 4-(methyldisulfanyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential in bioconjugation and as a probe for studying biological systems.

    Medicine: Explored for its potential in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Perfluorophenyl 4-(methyldisulfanyl)pentanoate involves its ability to interact with various molecular targets through its perfluorophenyl and disulfide groups. The perfluorophenyl group can engage in π-π interactions, while the disulfide bond can undergo redox reactions, making it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    Perfluorophenyl Substituted β-Diketone: Known for its unique π-π interactions and stability.

    Perfluorophenyl Substituted Triketone: Exhibits similar chemical properties and applications.

Uniqueness

Perfluorophenyl 4-(methyldisulfanyl)pentanoate stands out due to its combination of a perfluorophenyl group and a disulfide bond, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring both chemical robustness and versatility .

Properties

Molecular Formula

C12H11F5O2S2

Molecular Weight

346.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-(methyldisulfanyl)pentanoate

InChI

InChI=1S/C12H11F5O2S2/c1-5(21-20-2)3-4-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h5H,3-4H2,1-2H3

InChI Key

WGOUABRGQHJWCP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)SSC

Origin of Product

United States

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